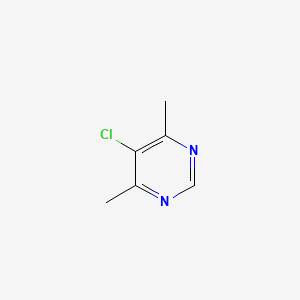
5-Chloro-4,6-dimethylpyrimidine
Overview
Description
5-Chloro-4,6-dimethylpyrimidine: is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 5 and two methyl groups at positions 4 and 6. It is widely used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-4,6-dimethylpyrimidine can be synthesized through several methods. One common method involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions . Another method includes the transition metal-free cross-coupling reactions and the aromatic nucleophilic substitution of halogen pyrimidines with anilines . Microwave-assisted synthesis has also been reported to be effective, reducing reaction times significantly .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in industrial processes has been explored to enhance efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with nucleophiles such as amines or alkoxides.
Cross-Coupling Reactions: These reactions are used to form carbon-carbon bonds, often employing palladium catalysts.
Common Reagents and Conditions:
Aromatic Nucleophilic Substitution: Common reagents include anilines and alkoxides, with reactions typically carried out in ethanol or methanol under basic conditions.
Cross-Coupling Reactions: Reagents such as 2-(tributylstannyl)pyridine and palladium catalysts are used.
Major Products Formed:
Aromatic Nucleophilic Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Cross-Coupling Reactions: Products include disubstituted pyrimidines with various functional groups.
Scientific Research Applications
5-Chloro-4,6-dimethylpyrimidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-4,6-dimethylpyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation, making these compounds potential candidates for cancer therapy .
Comparison with Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Similar in structure but with the chlorine atom at position 2.
4,6-Dimethylpyrimidine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromo-4,6-dimethylpyrimidine: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness: 5-Chloro-4,6-dimethylpyrimidine is unique due to the specific positioning of the chlorine atom, which influences its reactivity in nucleophilic substitution reactions. This positioning also affects its biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-chloro-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFRUARDOZNMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503974 | |
| Record name | 5-Chloro-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75712-75-3 | |
| Record name | 5-Chloro-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Methylpropoxy)phenyl]acetohydrazide](/img/structure/B1626267.png)
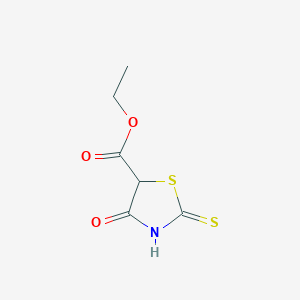
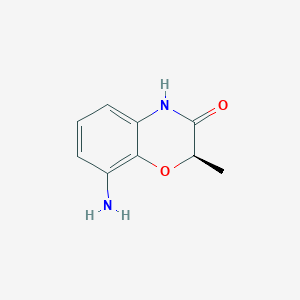
![Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate](/img/structure/B1626273.png)
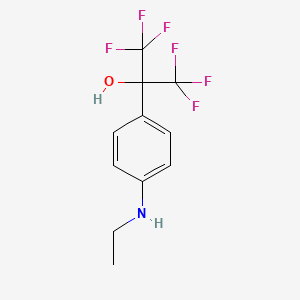
![N7-Butyl-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1626279.png)
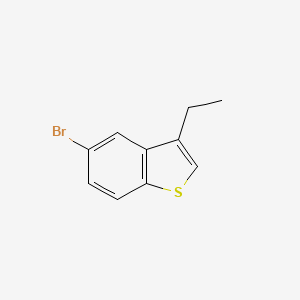
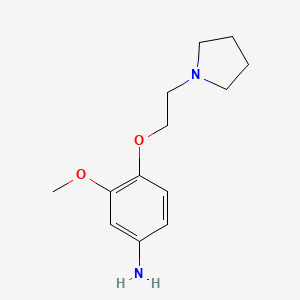
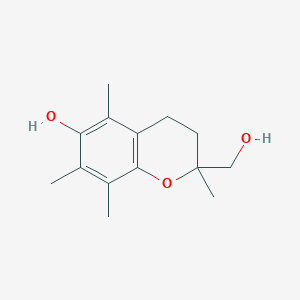
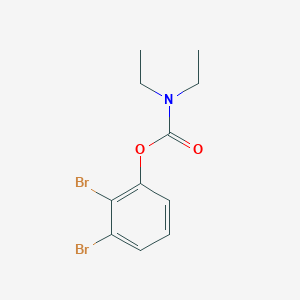
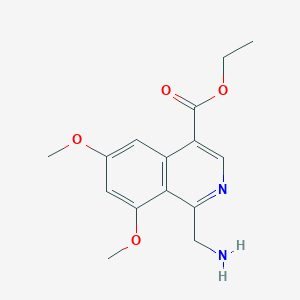

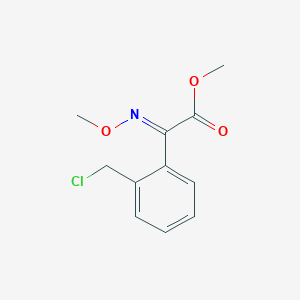
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1626290.png)
